molecular formula C8H10O2S B1439869 6,7-dihydro-4H-thieno[3,2-c]pyran-2-ylmethanol CAS No. 1265897-62-8

6,7-dihydro-4H-thieno[3,2-c]pyran-2-ylmethanol

Cat. No. B1439869
M. Wt: 170.23 g/mol
InChI Key: GWBDSMJCUWMWHA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of “6,7-dihydro-4H-thieno[3,2-c]pyran-2-ylmethanol” involves the use of 2-thiopheneethanol, paraformaldehyde, and magnesium bromide. Specifically, 10.0 g of 2-thiopheneethanol, 5.9 g of paraformaldehyde, and 28.7 g of magnesium bromide were added to 780 mL of acetonitrile, and the resulting mixture was refluxed for 24 hours. The reaction product solution was then cooled to room temperature and concentrated by evaporation under reduced pressure.


Molecular Structure Analysis

The molecular structure of “6,7-dihydro-4H-thieno[3,2-c]pyran-2-ylmethanol” is characterized by its molecular formula C7H8OS. The exact mass of the molecule is 184.01941529 g/mol .


Physical And Chemical Properties Analysis

The physical and chemical properties of “6,7-dihydro-4H-thieno[3,2-c]pyran-2-ylmethanol” include its molecular weight of 140.20 g/mol, and its molecular formula of C7H8OS. The exact mass of the molecule is 184.01941529 g/mol .

Scientific Research Applications

Fluorescence Properties

  • A series of thieno[3,2-c]pyrans, including derivatives of 6,7-dihydro-4H-thieno[3,2-c]pyran-2-ylmethanol, were synthesized and studied for their fluorescence properties. These compounds showed substituent-dependent fluorescence, with some exhibiting high fluorescence quantum yields and large Stokes shifts, while others demonstrated aggregation-induced emission (AIE) (Sahu et al., 2014).

Synthesis of Heterocycles

  • Research focused on using polyfunctional acetoacetates for synthesizing various heterocycles, including thieno[3,2-c]pyrans. These studies contribute to the development of methods for creating novel organic compounds with potential applications in various fields (Rodinovskaya et al., 2006).

Novel Thienopyranones

  • The synthesis and spectral properties of novel thienopyranones, including dimethyl-substituted derivatives, have been explored. These studies provide insight into the unique properties of these compounds (Mcnally et al., 1992).

Synthesis of Fused Heterocycles

  • Novel classes of compounds, such as thio- and furan-fused heterocycles, have been synthesized starting from acid derivatives of thieno[3,2-c]pyrans. These compounds show potential in various applications due to their unique structural properties (Ergun et al., 2014).

Electronic Properties and Reactivity

  • A study on a novel fused thiophene, including 3,4-dihydro-2H-thieno[3,4-b]pyran, revealed distinct electrochromic behavior, highlighting its potential in electronic applications (Inagi & Fuchigami, 2008).

Anticancer Potential

  • Thieno[3,2-c]pyran-4-one based small molecules were synthesized and evaluated as potential anticancer agents, indicating the relevance of these compounds in medicinal chemistry (Nakhi et al., 2012).

Photovoltaic Applications

  • Research on donor–acceptor conjugated polymers with thieno[3,2-b]pyran as a unit demonstrated their potential in enhancing the efficiency of solar cells, thus contributing to renewable energy technology (Liang et al., 2015).

properties

IUPAC Name

6,7-dihydro-4H-thieno[3,2-c]pyran-2-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O2S/c9-4-7-3-6-5-10-2-1-8(6)11-7/h3,9H,1-2,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWBDSMJCUWMWHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=C1SC(=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,7-dihydro-4H-thieno[3,2-c]pyran-2-ylmethanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6,7-dihydro-4H-thieno[3,2-c]pyran-2-ylmethanol
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Reactant of Route 5
6,7-dihydro-4H-thieno[3,2-c]pyran-2-ylmethanol
Reactant of Route 6
6,7-dihydro-4H-thieno[3,2-c]pyran-2-ylmethanol

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